PP-13 Retains Potency in Multidrug-Resistant Cancer Cells, Unlike Paclitaxel
In NIH-3T3 cells engineered to overexpress the P-glycoprotein efflux transporter, the IC50 of PP-13 remained unchanged at 490 nM, whereas the IC50 of paclitaxel increased from 40 nM in parental cells to >15 µM in the MDR line [1]. This >30-fold shift in paclitaxel sensitivity contrasts sharply with the complete retention of PP-13 activity, demonstrating that PP-13 is not a substrate for P-glycoprotein-mediated efflux.
| Evidence Dimension | IC50 (cell viability) in P-glycoprotein-overexpressing cells |
|---|---|
| Target Compound Data | 490 nM (NIH-3T3 MDR) |
| Comparator Or Baseline | Paclitaxel: >15 µM (NIH-3T3 MDR); 40 nM (parental NIH-3T3) |
| Quantified Difference | >30-fold shift for paclitaxel; no shift for PP-13 |
| Conditions | MTT assay, 72 h exposure, NIH-3T3 cells ± P-glycoprotein overexpression |
Why This Matters
This establishes PP-13 as a viable candidate for treating tumors that have acquired resistance to taxanes and other P-glycoprotein substrate chemotherapies.
- [1] Gilson P, Josa-Prado F, Beauvineau C, et al. PP-13 overcomes efflux-mediated chemoresistance. Sci Rep. 2017;7:10209. Table 1. View Source
